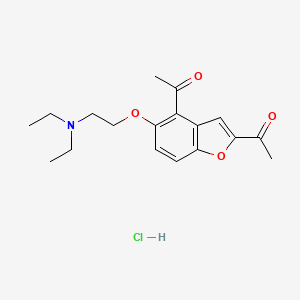

Ethanone, 1,1'-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von 2-((2,4-Diacetyl-5-benzofuranyl)oxy)triethylamin-hydrochlorid umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 2,4-Diacetyl-5-benzofuranol mit Triethylamin in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen des Gemisches auf eine bestimmte Temperatur und das Aufrechterhalten der Temperatur für einen bestimmten Zeitraum, um eine vollständige Reaktion zu gewährleisten. Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren .

Chemische Reaktionsanalyse

2-((2,4-Diacetyl-5-benzofuranyl)oxy)triethylamin-hydrochlorid durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Diese Verbindung hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird sie als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie wurde sie auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Antitumor-, Antibakterien- und antivirale Eigenschaften . In der Medizin wird sie auf ihre potenziellen therapeutischen Anwendungen untersucht, beispielsweise bei der Behandlung bestimmter Krankheiten. In der Industrie wird sie bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von 2-((2,4-Diacetyl-5-benzofuranyl)oxy)triethylamin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an bestimmte Rezeptoren oder Enzyme bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Analyse Chemischer Reaktionen

2-((2,4-Diacetyl-5-benzofuranyl)oxy)triethylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties . In medicine, it is being explored for its potential therapeutic applications, such as in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 2-((2,4-Diacetyl-5-benzofuranyl)oxy)triethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-((2,4-Diacetyl-5-benzofuranyl)oxy)triethylamin-hydrochlorid kann mit anderen Benzofuran-Derivaten wie Psoralen, 8-Methoxypsoralen und Angelicin verglichen werden. Diese Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Anwendungen. Beispielsweise werden Psoralen und 8-Methoxypsoralen bei der Behandlung von Hautkrankheiten wie Krebs und Psoriasis eingesetzt, während Angelicin auf seine antimikrobiellen Eigenschaften untersucht wurde .

Eigenschaften

CAS-Nummer |

90138-42-4 |

|---|---|

Molekularformel |

C18H24ClNO4 |

Molekulargewicht |

353.8 g/mol |

IUPAC-Name |

1-[4-acetyl-5-[2-(diethylamino)ethoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C18H23NO4.ClH/c1-5-19(6-2)9-10-22-16-8-7-15-14(18(16)13(4)21)11-17(23-15)12(3)20;/h7-8,11H,5-6,9-10H2,1-4H3;1H |

InChI-Schlüssel |

NWOYLGNPJBTWKL-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCOC1=C(C2=C(C=C1)OC(=C2)C(=O)C)C(=O)C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)

![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)

![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)